molecular formula C14H13ClN2O2 B1361686 N-[3-(2-Amino-6-chlorophenoxy)phenyl]acetamide CAS No. 946714-72-3

N-[3-(2-Amino-6-chlorophenoxy)phenyl]acetamide

Cat. No. B1361686
M. Wt: 276.72 g/mol
InChI Key: NFQOLFTYLIUVIF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of N-[3-(2-Amino-6-chlorophenoxy)phenyl]acetamide is C14H13ClN2O2. The molecular weight is 276.72 g/mol . Detailed structural analysis is not available in the retrieved sources.


Physical And Chemical Properties Analysis

The molecular weight of N-[3-(2-Amino-6-chlorophenoxy)phenyl]acetamide is 276.72 g/mol . Additional physical and chemical properties are not available in the retrieved sources.

Scientific Research Applications

Antimicrobial Activity

Research on N-[3-(2-Amino-6-chlorophenoxy)phenyl]acetamide and its derivatives indicates potential antimicrobial applications. The synthesis of novel thiazolidinone and acetidinone derivatives of this compound has been shown to exhibit antimicrobial activity against various microorganisms (Mistry, Desai, & Intwala, 2009).

Potential as Pesticides

Some derivatives of N-[3-(2-Amino-6-chlorophenoxy)phenyl]acetamide have been characterized as potential pesticides. X-ray powder diffraction studies of these compounds provide new data that could be significant for their development and application in pest control (Olszewska, Tarasiuk, & Pikus, 2009).

Anti-inflammatory and Anticancer Properties

A study involving the design, synthesis, and molecular docking analysis of an indole acetamide derivative related to N-[3-(2-Amino-6-chlorophenoxy)phenyl]acetamide highlighted its anti-inflammatory properties through targeting cyclooxygenase domains. Additionally, the study suggests potential anticancer applications based on in silico modeling (Al-Ostoot et al., 2020).

Structural Characterization and Analysis

Structural characterization of N-[3-(2-Amino-6-chlorophenoxy)phenyl]acetamide derivatives has been an area of research focus. For instance, studies on N-phenyl-2,2-di(4-chlorophenoxy)acetamide, a related compound, have involved investigations into its synthesis, structural properties, and potential applications (Tao Jian-wei, 2009).

Antioxidant Properties

Research has also been conducted on the antioxidant properties of derivatives of N-[3-(2-Amino-6-chlorophenoxy)phenyl]acetamide. These studies involve the synthesis of novel derivatives and evaluation of their antioxidant activity, which could have implications for health and pharmaceutical applications (Gopi & Dhanaraju, 2020).

Quantitative Structure-Activity Relationships (QSAR) Studies

QSAR studies involving derivatives of N-[3-(2-Amino-6-chlorophenoxy)phenyl]acetamide have been conducted to understand their antibacterial properties. These studies help in understanding how structural variations in the compound can impact its biological activity (Desai, Shah, Bhavsar, & Saxena, 2008).

properties

IUPAC Name

N-[3-(2-amino-6-chlorophenoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c1-9(18)17-10-4-2-5-11(8-10)19-14-12(15)6-3-7-13(14)16/h2-8H,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQOLFTYLIUVIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OC2=C(C=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(2-Amino-6-chlorophenoxy)phenyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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